N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine
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Overview
Description
N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a tetrahydroquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 5,6,7,8-tetrahydroquinoline in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted tetrahydroquinolines .
Scientific Research Applications
N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinolin-8-amine: This compound lacks the cyclopropyl group but shares the tetrahydroquinoline core.
N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines: These compounds have different substituents but a similar core structure
Uniqueness
N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-9-4-2-8-13-12(9)11(5-1)14-10-6-7-10/h2,4,8,10-11,14H,1,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCMPFLXANRCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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